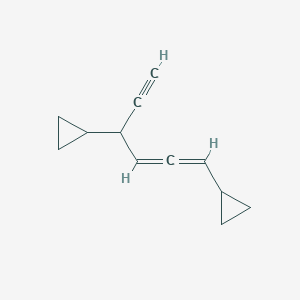
1,1'-(Hexa-1,2-dien-5-yne-1,4-diyl)dicyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Hexa-1,2-dien-5-yne-1,4-diyl)dicyclopropane is an organic compound characterized by its unique structure, which includes both cyclopropane rings and a conjugated system of double and triple bonds
Preparation Methods
The synthesis of 1,1’-(Hexa-1,2-dien-5-yne-1,4-diyl)dicyclopropane typically involves the use of cyclopropane derivatives and conjugated dienes. One common method includes the reaction of cyclopropylacetylene with a suitable diene under specific conditions to form the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1,1’-(Hexa-1,2-dien-5-yne-1,4-diyl)dicyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to double bonds or single bonds.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Addition: Electrophilic addition reactions with halogens or hydrogen halides can occur at the double or triple bonds, forming various addition products.
Scientific Research Applications
1,1’-(Hexa-1,2-dien-5-yne-1,4-diyl)dicyclopropane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-(Hexa-1,2-dien-5-yne-1,4-diyl)dicyclopropane involves its interaction with molecular targets such as enzymes and receptors. The conjugated system of double and triple bonds allows the compound to participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways.
Comparison with Similar Compounds
1,1’-(Hexa-1,2-dien-5-yne-1,4-diyl)dicyclopropane can be compared with other similar compounds, such as:
Hexa-1,2-diene-5-yne: This compound has a similar conjugated system but lacks the cyclopropane rings.
1,3-Hexadien-5-yne: Another compound with a conjugated system, but with different positioning of the double and triple bonds.
1,5-Hexadien-3-yne: Similar in structure but with different connectivity of the double and triple bonds.
The uniqueness of 1,1’-(Hexa-1,2-dien-5-yne-1,4-diyl)dicyclopropane lies in its combination of cyclopropane rings and a conjugated system, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61422-94-4 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
InChI |
InChI=1S/C12H14/c1-2-11(12-8-9-12)5-3-4-10-6-7-10/h1,4-5,10-12H,6-9H2 |
InChI Key |
MGVSLZXYTOWRQH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C=C=CC1CC1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


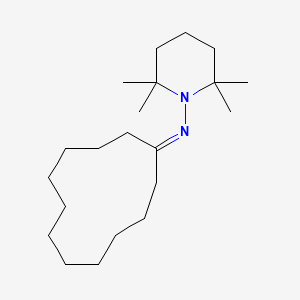
![N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14583964.png)
![1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene](/img/structure/B14583971.png)
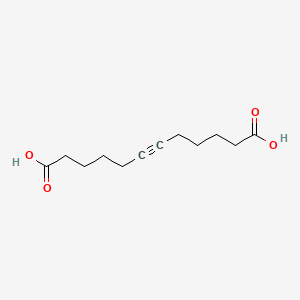

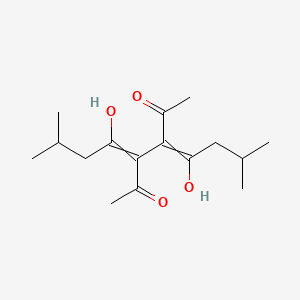

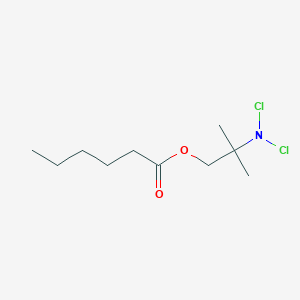
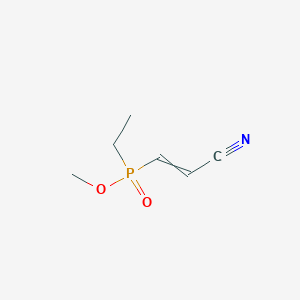
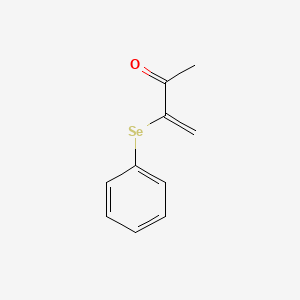
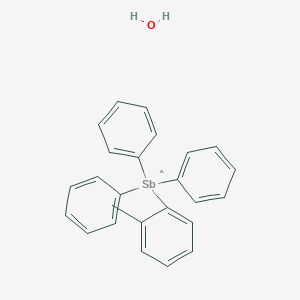
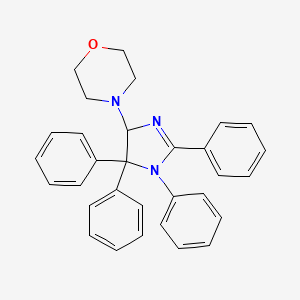
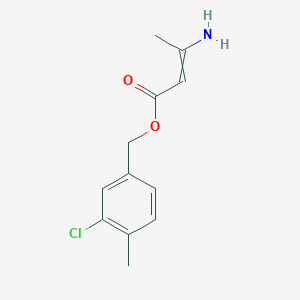
![3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14584028.png)
